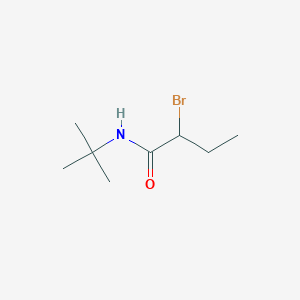

2-Bromo-N-(tert-butyl)butanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-tert-butylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO/c1-5-6(9)7(11)10-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTDIBXHVGIXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586132 | |

| Record name | 2-Bromo-N-tert-butylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95904-25-9 | |

| Record name | 2-Bromo-N-tert-butylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-N-(tert-butyl)butanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-Bromo-N-(tert-butyl)butanamide. Due to the limited availability of experimentally determined data for this specific compound, this guide also incorporates information from structurally related molecules to provide a predictive understanding of its characteristics. All data is presented with clear sourcing to distinguish between experimentally verified and computed values.

Core Chemical Identity

This compound is a halogenated amide with potential applications in organic synthesis and drug discovery. Its core structure consists of a butyramide backbone substituted with a bromine atom at the alpha-position and a tert-butyl group attached to the nitrogen atom.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 95904-25-9 |

| Molecular Formula | C8H16BrNO |

| Molecular Weight | 222.13 g/mol [1] |

| Canonical SMILES | CCC(C(=O)NC(C)(C)C)Br |

| InChI Key | DCTDIBXHVGIXFZ-UHFFFAOYSA-N |

| Synonyms | 2-Bromo-N-tert-butyl-butyramide, Butanamide, 2-bromo-N-(1,1-dimethylethyl)- |

Physicochemical Properties

| Property | This compound (Computed) | 2-Bromo-N-tert-butyl-propanamide (Experimental/Computed) |

| Boiling Point | Not Available | 274.5°C at 760 mmHg[2] |

| Melting Point | Not Available | 81.59°C (Computed)[3] |

| Density | Not Available | 1.271 g/cm³[2] |

| Flash Point | Not Available | 119.8°C[2] |

| Refractive Index | Not Available | 1.471[2] |

| Water Solubility | Not Available | 4988.87 mg/L (Computed)[3] |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general and plausible synthetic route can be adapted from the synthesis of structurally similar N-substituted 2-bromoamides, such as the local anesthetic Etidocaine. The synthesis typically involves the amidation of a 2-bromobutyryl halide with tert-butylamine.

Proposed Synthetic Protocol:

-

Reaction Setup: To a solution of tert-butylamine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), cooled to 0°C in an ice bath.

-

Addition of Acyl Halide: 2-Bromobutyryl chloride (1.0 equivalent), dissolved in the same solvent, is added dropwise to the stirred solution of tert-butylamine. A base, such as triethylamine or pyridine (1.1 equivalents), is often included to neutralize the hydrogen chloride byproduct.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, the reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated solution of sodium bicarbonate to remove any remaining acid, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Below is a generalized workflow for the synthesis of N-substituted 2-bromoamides.

Caption: Generalized workflow for the synthesis of N-substituted 2-bromoamides.

Spectral Properties

Specific NMR and IR spectra for this compound are not available. However, the expected spectral characteristics can be predicted based on the analysis of its functional groups and data from similar compounds.

Expected 1H NMR Spectral Data:

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| CH3 (butyryl) | Triplet | ~1.0 |

| CH2 | Multiplet | ~1.8-2.2 |

| CH(Br) | Triplet or Doublet of Doublets | ~4.2-4.5 |

| NH | Singlet (broad) | ~6.0-7.5 |

| C(CH3)3 | Singlet | ~1.4 |

Expected 13C NMR Spectral Data:

| Carbon | Approximate Chemical Shift (ppm) |

| C H3 (butyryl) | ~10-15 |

| C H2 | ~25-35 |

| C H(Br) | ~50-60 |

| C =O | ~170-175 |

| C (CH3)3 | ~50-55 |

| C(C H3)3 | ~28-30 |

Expected FT-IR Spectral Data:

| Functional Group | Vibration | Expected Wavenumber (cm-1) |

| N-H | Stretch | 3300-3500 (secondary amide) |

| C-H (alkyl) | Stretch | 2850-3000 |

| C=O (amide I) | Stretch | 1630-1680 |

| N-H (amide II) | Bend | 1510-1570 |

| C-Br | Stretch | 500-600 |

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, the broader class of 2-bromo-amides has been investigated for various biological activities. Some N-substituted 2-bromoamides have been explored for their potential as anticonvulsant agents. Additionally, certain bromoalkanamides have been found to exhibit herbicidal properties. It is important to note that these are general findings for the chemical class, and specific activities of this compound would require dedicated biological screening and investigation.

Safety and Handling

Conclusion

This technical guide consolidates the currently available information on this compound. While fundamental identifiers are known, a significant portion of its physicochemical and biological properties remains to be experimentally determined. The provided synthetic protocol and predicted spectral data offer a foundation for future research into this compound. Further experimental investigation is necessary to fully characterize its properties and potential applications in drug development and other scientific fields.

References

2-Bromo-N-(tert-butyl)butanamide CAS number 95904-25-9

CAS Number: 95904-25-9

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available technical information on 2-Bromo-N-(tert-butyl)butanamide. A comprehensive literature search did not yield specific experimental data on biological activity or detailed, validated synthesis protocols for this particular compound. The information presented herein is based on general chemical principles and data available for structurally related compounds.

Chemical and Physical Properties

This compound is a halogenated amide with potential applications as a chemical intermediate in organic synthesis. The following table summarizes its key chemical and physical properties based on available data.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆BrNO | [1] |

| Molecular Weight | 222.126 g/mol | [1] |

| CAS Number | 95904-25-9 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-Bromo-N-tert-butyl-butyramide, Butanamide, 2-bromo-N-(1,1-dimethylethyl)- | [1] |

| Physical Form | Solid | [2] |

| Purity | Typically available at ≥95% | [2] |

| Storage Temperature | Room Temperature | [2] |

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound has not been identified in the surveyed literature. However, based on general methods for the synthesis of α-bromo amides and N-tert-butyl amides, a plausible two-step synthetic route can be proposed. This involves the α-bromination of butanoyl chloride followed by amidation with tert-butylamine.

Proposed Synthetic Pathway

A likely synthetic route commences with the Hell-Volhard-Zelinsky reaction to brominate butanoyl chloride at the alpha position, followed by the Schotten-Baumann reaction for the amidation.

Caption: Proposed synthesis workflow for this compound.

Representative Experimental Protocol

Step 1: Synthesis of 2-Bromobutanoyl Chloride

This step follows the principles of the Hell-Volhard-Zelinsky reaction.

-

To a flask equipped with a reflux condenser and a dropping funnel, add butanoyl chloride (1.0 eq).

-

Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

-

Slowly add bromine (Br₂) (1.0 eq) from the dropping funnel.

-

Gently heat the reaction mixture to initiate the reaction, then maintain at a gentle reflux until the bromine color disappears.

-

After cooling, the crude 2-bromobutanoyl chloride can be purified by distillation under reduced pressure.

Step 2: Synthesis of this compound

This amidation step is based on the Schotten-Baumann reaction conditions.

-

Dissolve tert-butylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) in a flask cooled in an ice bath.

-

Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq), to the solution.

-

Slowly add a solution of 2-bromobutanoyl chloride (1.0 eq) in the same solvent to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The final product can be purified by recrystallization or column chromatography.

Biological Activity and Drug Development Applications

Extensive searches of scientific databases and literature have not revealed any published studies on the biological activity, mechanism of action, or application in drug development of this compound. The presence of the α-bromo amide moiety suggests potential reactivity as an alkylating agent, but this has not been experimentally verified for this specific compound. Researchers interested in this molecule would need to conduct initial biological screenings to determine any potential therapeutic applications.

Due to the absence of data, no signaling pathways involving this compound can be described.

Safety Information

The following safety information is based on data for structurally similar α-bromo compounds and general laboratory safety protocols. A specific Safety Data Sheet (SDS) should be consulted when available.

| Hazard Category | Description and Precautions |

| Acute Toxicity | Assumed to be harmful if swallowed, inhaled, or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3][4] |

| Skin Corrosion/Irritation | May cause skin irritation. Avoid direct contact with skin.[3][4] |

| Eye Damage/Irritation | May cause serious eye irritation or damage. Wear safety goggles or a face shield.[3][4] |

| Flammability | While the final product is a solid, intermediates and solvents used in the synthesis may be flammable. Keep away from heat, sparks, and open flames.[3][4][5] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.[3][4] |

| Storage | Store in a tightly closed container in a dry and well-ventilated place. |

Spectroscopic Data

-

¹H NMR: Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the ethyl group (triplet and quartet), and a methine proton at the α-position (likely a triplet, shifted downfield due to the adjacent bromine and carbonyl groups).

-

¹³C NMR: Resonances for the carbonyl carbon, the α-carbon bearing the bromine, the carbons of the tert-butyl group, and the carbons of the ethyl group.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1650 cm⁻¹), and C-Br stretch (in the fingerprint region).

-

Mass Spectrometry: The molecular ion peak would exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Conclusion

This compound is a chemical compound for which there is a significant lack of published scientific data. While its synthesis can be postulated based on established organic chemistry principles, detailed experimental protocols and characterization data are not publicly available. Furthermore, its biological properties and potential applications in drug development remain unexplored. This technical guide provides a foundational overview based on available information and theoretical knowledge, but further experimental investigation is required to fully characterize this compound and explore its potential uses.

References

- 1. 2-bromo-N-tert-butylbutanamide | 95904-25-9 | Buy Now [molport.com]

- 2. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.es [fishersci.es]

Synthesis of 2-Bromo-N-(tert-butyl)butanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Bromo-N-(tert-butyl)butanamide, a valuable intermediate in organic synthesis. The document outlines a reliable two-step synthetic pathway, including detailed experimental protocols and predicted analytical data for the final compound.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the conversion of 2-bromobutanoic acid to its corresponding acyl chloride, 2-bromobutyryl chloride, using thionyl chloride. The second step is the amidation of the synthesized acyl chloride with tert-butylamine to yield the final product. This pathway is selected for its high efficiency and the commercial availability of the starting materials.

Reaction Scheme:

Step 1: Formation of 2-Bromobutyryl Chloride CH₃CH₂CH(Br)COOH + SOCl₂ → CH₃CH₂CH(Br)COCl + SO₂ + HCl

Step 2: Amidation to form this compound CH₃CH₂CH(Br)COCl + (CH₃)₃CNH₂ → CH₃CH₂CH(Br)CONH-C(CH₃)₃ + HCl

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Properties of Reactants and Intermediates

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Bromobutanoic Acid | C₄H₇BrO₂ | 167.00 | 105-108 (12 mmHg) | 1.566 |

| Thionyl Chloride | SOCl₂ | 118.97 | 76 | 1.638 |

| 2-Bromobutyryl Chloride | C₄H₆BrClO | 185.45 | 151 | 1.59 |

| tert-Butylamine | C₄H₁₁N | 73.14 | 44 | 0.696 |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₆BrNO |

| Molar Mass | 222.12 g/mol |

| CAS Number | 95904-25-9 |

| Predicted Boiling Point | > 200 °C (decomposition may occur) |

| Predicted Solubility | Soluble in polar organic solvents (e.g., DCM, EtOAc, MeOH). Insoluble in water. |

Experimental Protocols

3.1. Step 1: Synthesis of 2-Bromobutyryl Chloride

This procedure should be performed in a well-ventilated fume hood due to the evolution of corrosive and toxic gases (SO₂ and HCl).

Materials:

-

2-bromobutanoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, ~1 drop)

-

Round-bottom flask

-

Reflux condenser with a gas outlet connected to a scrubber (e.g., containing NaOH solution)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromobutanoic acid.

-

Slowly add thionyl chloride to the flask at room temperature with stirring.

-

Add a catalytic amount of DMF to initiate the reaction. Gas evolution should be observed.

-

Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-3 hours, or until gas evolution ceases.

-

After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude 2-bromobutyryl chloride is a pale yellow to brown liquid and can be used in the next step without further purification.

3.2. Step 2: Synthesis of this compound

Materials:

-

Crude 2-bromobutyryl chloride (1.0 eq) from Step 1

-

tert-Butylamine (2.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) (1.2 eq) (optional, as excess tert-butylamine can act as the base)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent: Hexane/Ethyl Acetate mixture

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve tert-butylamine in anhydrous DCM and cool the solution to 0°C in an ice bath.

-

Dissolve the crude 2-bromobutyryl chloride in anhydrous DCM and add it to the dropping funnel.

-

Add the 2-bromobutyryl chloride solution dropwise to the stirred tert-butylamine solution at 0°C. A white precipitate (tert-butylammonium chloride) will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as a white to off-white solid.

Predicted Analytical Data

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.0-6.5 (br s, 1H, N-H), 4.2-4.4 (t, 1H, CH-Br), 1.9-2.1 (m, 2H, CH₂), 1.35 (s, 9H, C(CH₃)₃), 1.0-1.2 (t, 3H, CH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168-170 (C=O), 55-58 (C-Br), 51-53 (C(CH₃)₃), 30-33 (CH₂), 28-29 (C(CH₃)₃), 11-13 (CH₃) |

| IR (KBr, cm⁻¹) | ν: 3300-3350 (N-H stretch), 2960-2980 (C-H stretch, alkyl), 1650-1670 (C=O stretch, Amide I), 1540-1560 (N-H bend, Amide II), 550-650 (C-Br stretch) |

| Mass Spec. (EI) | m/z: 221/223 ([M]⁺, Br isotopes), 166/168 ([M-C₄H₉]⁺), 148 ([M-Br]⁺), 57 ([C(CH₃)₃]⁺, base peak) |

Workflow and Logical Diagrams

The following diagrams illustrate the synthetic workflow and the logical relationship of the key steps.

Spectroscopic and Synthetic Profile of 2-Bromo-N-(tert-butyl)butanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed experimental protocol for the synthesis and characterization of 2-Bromo-N-(tert-butyl)butanamide. Due to the limited availability of experimental data in public databases for this specific compound, this guide leverages spectral data from analogous structures to predict the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing a foundational understanding of this molecule's structural features and a practical framework for its preparation and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.5 - 6.0 | Broad Singlet | 1H | N-H |

| ~ 4.2 - 4.4 | Doublet of Doublets | 1H | CH (Br) |

| ~ 1.9 - 2.1 | Multiplet | 2H | CH₂ CH₃ |

| 1.37 | Singlet | 9H | C(CH₃ )₃ |

| ~ 1.0 | Triplet | 3H | CH₂CH₃ |

Note: The chemical shift of the N-H proton can vary depending on concentration and temperature.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 172 | C =O |

| ~ 55 - 60 | C H(Br) |

| ~ 51 - 55 | C (CH₃)₃ |

| ~ 28 - 30 | C(C H₃)₃ |

| ~ 25 - 30 | C H₂CH₃ |

| ~ 10 - 15 | CH₂C H₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Strong, Broad | N-H Stretch |

| ~ 2970 - 2860 | Strong | C-H Stretch (Aliphatic) |

| ~ 1650 - 1680 | Strong | C=O Stretch (Amide I) |

| ~ 1540 - 1570 | Strong | N-H Bend (Amide II) |

| ~ 600 - 700 | Medium-Strong | C-Br Stretch |

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Abundance | Assignment |

| 221/223 | Moderate | [M]⁺ (Molecular ion peak, Br isotopes) |

| 164/166 | Moderate | [M - C₄H₉]⁺ |

| 142 | Moderate | [M - Br]⁺ |

| 100 | High | [C₄H₉NHC=O]⁺ |

| 57 | Very High (Base Peak) | [C(CH₃)₃]⁺ |

Note: The presence of bromine will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) with approximately equal intensity.

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol describes the synthesis via the acylation of tert-butylamine with 2-bromobutanoyl chloride.

Reagents and Materials:

-

2-Bromobutanoyl chloride

-

tert-Butylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (50 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 2-bromobutanoyl chloride (1.0 equivalent) in anhydrous dichloromethane (20 mL) to the stirred amine solution over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 30 mL of deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.[1]

-

¹H NMR Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: -10 to 220 ppm

-

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the compound by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying a drop to a salt plate (NaCl or KBr), and allowing the solvent to evaporate.[2] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[3]

-

Instrumentation: Record the IR spectrum using an FT-IR spectrometer.[4]

-

Parameters:

-

Scan range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5]

-

Instrumentation: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.[6][7]

-

Parameters:

-

Ionization energy: 70 eV

-

Mass range: 40 - 400 m/z

-

Inlet system: Direct insertion probe or gas chromatography (GC) inlet.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

- 1. books.rsc.org [books.rsc.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. amherst.edu [amherst.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the 13C NMR Spectrum of 2-Bromo-2-Methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 2-bromo-2-methylpropane, also known as tert-butyl bromide. This document outlines the expected chemical shifts, presents a detailed experimental protocol for spectrum acquisition, and illustrates the structural relationships giving rise to the observed spectral data.

Core Data Presentation

The 13C NMR spectrum of 2-bromo-2-methylpropane is characterized by its simplicity, which is a direct consequence of the molecule's high degree of symmetry. Due to the equivalence of the three methyl groups, only two distinct carbon environments are present, resulting in two signals in the spectrum.

| Carbon Atom | Chemical Shift (δ) in ppm | Multiplicity |

| Quaternary Carbon (-C(CH₃)₃Br) | 62.5 | Singlet |

| Methyl Carbons (-C H₃) | 36.4 | Singlet |

Table 1: Summary of 13C NMR Spectral Data for 2-Bromo-2-Methylpropane.[1]

Interpretation of the Spectrum

The 13C NMR spectrum of 2-bromo-2-methylpropane displays two distinct signals, corresponding to the two types of carbon atoms in the molecule.[1]

The signal appearing further downfield, at approximately 62.5 ppm, is assigned to the quaternary carbon atom directly bonded to the electronegative bromine atom.[1] The deshielding effect of the bromine atom causes this carbon nucleus to resonate at a higher frequency (further downfield) compared to the methyl carbons.

The signal appearing more upfield, at around 36.4 ppm, is attributed to the three equivalent methyl carbons.[1] Due to the molecule's symmetry, these three carbons are in identical chemical environments and therefore resonate at the same frequency, producing a single, more intense peak. In a standard broadband-decoupled 13C NMR spectrum, both signals appear as singlets because the carbon-proton couplings are removed.

Experimental Protocols

The following section details a standard methodology for the acquisition of a 13C NMR spectrum of 2-bromo-2-methylpropane.

Sample Preparation

-

Analyte : Use a pure sample of 2-bromo-2-methylpropane.

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a commonly used solvent for acquiring 13C NMR spectra of non-polar to moderately polar organic compounds.[1][2] It provides a good lock signal for the NMR spectrometer and its carbon signal (a triplet at approximately 77 ppm) does not typically interfere with the signals of interest for 2-bromo-2-methylpropane.

-

Concentration : For a standard 13C NMR experiment, a concentration of 50-100 mg of the analyte in 0.6-0.7 mL of the deuterated solvent is recommended.

-

Procedure :

-

Accurately weigh approximately 50-100 mg of 2-bromo-2-methylpropane and transfer it to a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

NMR Instrument Parameters

The following are typical parameters for acquiring a 13C NMR spectrum on a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

Nucleus Observed : ¹³C

-

Solvent : CDCl₃

-

Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Acquisition Time (AQ) : Typically 1-2 seconds.

-

Relaxation Delay (D1) : 2-5 seconds. A longer delay can be beneficial for ensuring full relaxation of quaternary carbons, although this will increase the total experiment time.

-

Number of Scans (NS) : Due to the low natural abundance of ¹³C, multiple scans are required. A typical range is 128 to 1024 scans, depending on the sample concentration.

-

Spectral Width (SW) : A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts in organic molecules.

-

Temperature : The experiment is typically run at room temperature (approximately 298 K).

Data Processing

-

Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing : The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction : A baseline correction is applied to ensure a flat baseline across the spectrum.

-

Referencing : The spectrum is referenced by setting the TMS signal to 0.00 ppm. If TMS is not present, the solvent peak (CDCl₃ at ~77.16 ppm) can be used as a secondary reference.

-

Peak Picking : The chemical shifts of the peaks are determined and reported.

Logical Relationships and Signaling Pathways

The relationship between the molecular structure of 2-bromo-2-methylpropane and its 13C NMR spectrum can be visualized as a logical flow. The molecular symmetry dictates the number of unique carbon environments, which in turn determines the number of signals observed in the spectrum.

References

Physical and chemical properties of 2-bromo-N-(3-methylbutyl)butanamide

Technical Guide: 2-bromo-N-(3-methylbutyl)butanamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-bromo-N-(3-methylbutyl)butanamide. Due to the compound's status as a research chemical, publicly available data is limited. This document consolidates available information and presents generalized experimental workflows relevant to its synthesis and potential characterization. The guide is intended to serve as a foundational resource for researchers working with this and structurally related molecules.

Chemical Identity and Physical Properties

2-bromo-N-(3-methylbutyl)butanamide is a halogenated amide. Its core structure consists of a butanamide backbone, substituted with a bromine atom at the alpha-position (carbon-2) and a 3-methylbutyl (isoamyl) group attached to the amide nitrogen. While specific experimental data such as melting point, boiling point, and solubility are not widely reported, its fundamental molecular identifiers have been established.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-bromo-N-(3-methylbutyl)butanamide | N/A |

| Molecular Formula | C₉H₁₈BrNO | [1] |

| Molecular Weight | 236.16 g/mol | [1] |

| CAS Number | Not Available | N/A |

| Appearance | Not Available | N/A |

| Melting Point | Not Available | N/A |

| Boiling Point | Not Available | N/A |

| Solubility | Not Available | N/A |

| Stability | Not Available | N/A |

Synthesis and Experimental Protocols

General Synthesis Methodology: Acyl Halide Amidation

The most common laboratory-scale synthesis for such an amide involves a two-step process: the conversion of the carboxylic acid to a more reactive acyl halide, followed by the reaction with the desired amine.

Step 1: Formation of 2-bromobutanoyl chloride 2-bromobutanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert aprotic solvent (e.g., dichloromethane, DCM). The reaction is usually performed at room temperature or with gentle heating. The volatile byproducts (SO₂ and HCl) are easily removed, driving the reaction to completion.

Step 2: Amidation The resulting 2-bromobutanoyl chloride is then reacted with 3-methylbutan-1-amine. This reaction is typically carried out in a non-protic solvent like DCM in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the amide bond.

Purification: The final product would typically be purified using liquid-liquid extraction to remove water-soluble salts, followed by column chromatography on silica gel to isolate the pure amide from any remaining starting materials or byproducts.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the proposed synthesis.

Caption: Hypothetical workflow for the synthesis of the target compound.

Potential Biological Activity and Research Applications

As a research biochemical, 2-bromo-N-(3-methylbutyl)butanamide is likely intended for use in early-stage discovery and development.[1] Halogenated organic molecules are of significant interest in medicinal chemistry as the halogen atom can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Without specific data, its application would likely fall into screening campaigns or as a building block for more complex molecules. A typical investigative workflow for a novel compound like this is outlined below.

Logical Workflow for Compound Characterization

This diagram illustrates a generalized workflow for investigating a novel research chemical to determine its potential as a lead compound in drug discovery.

Caption: Logical workflow for a Structure-Activity Relationship study.

Conclusion

2-bromo-N-(3-methylbutyl)butanamide is a research compound with a defined chemical structure.[1] However, a significant gap exists in the public domain regarding its experimental physical properties, detailed synthetic procedures, and biological activity. The information and generalized protocols presented in this guide serve as a starting point for researchers, providing a theoretical framework for its synthesis and potential avenues for investigation in the field of medicinal chemistry or materials science. Further experimental work is required to fully characterize this molecule.

References

Navigating the Perils: An In-depth Technical Guide to the Hazards of 2-Bromobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards associated with 2-bromobutane (sec-butyl bromide), a key intermediate in various organic syntheses. Understanding its hazardous properties is paramount for ensuring laboratory safety and mitigating potential risks during research and development. This document outlines its physical and chemical characteristics, toxicological profile, flammability, and reactivity, supported by detailed experimental methodologies and visual aids to facilitate a thorough understanding of the associated risks.

Section 1: Physicochemical and Hazardous Properties

A clear understanding of the fundamental properties of 2-bromobutane is the first step in a robust safety assessment. The following tables summarize key quantitative data regarding its physical, chemical, and hazardous characteristics.

Table 1: Physical and Chemical Properties of 2-Bromobutane

| Property | Value | Reference |

| CAS Number | 78-76-2 | [1][2] |

| Molecular Formula | C4H9Br | [2][3] |

| Molecular Weight | 137.02 g/mol | [2][3] |

| Appearance | Colorless to pale-yellow liquid | [4][5] |

| Odor | Pleasant odor | [4][5] |

| Boiling Point | 91 °C (196 °F) | [3][6] |

| Melting Point | -112 °C (-170 °F) | [3][6] |

| Density | 1.255 g/mL at 25 °C | [3][7] |

| Vapor Pressure | 70 mbar (52.5 mmHg) at 20 °C | [2] |

| Vapor Density | 4.7 (Air = 1) | [2] |

| Solubility | Insoluble in water; Soluble in alcohol, acetone, and ether | [3][5] |

Table 2: Flammability and Reactivity Data for 2-Bromobutane

| Parameter | Value | Reference |

| Flash Point | 21 °C (70 °F) | [2][3] |

| Autoignition Temperature | 265 °C (509 °F) | [2] |

| Flammability Limits | Lower: 2.6%, Upper: 6.6% | [2] |

| NFPA 704 Rating | Health: 3, Flammability: 3, Instability: 0 | [2] |

| Incompatibilities | Strong oxidizing agents, strong bases, alkali and alkaline earth metals, amines | [2][5][8] |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, hydrogen bromide gas upon combustion | [2][8] |

Table 3: Toxicological Data for 2-Bromobutane

| Endpoint | Value | Species | Route | Reference |

| Acute Oral Toxicity (LD50) | >2,000 mg/kg | Rat | Oral | [8] |

| Acute Dermal Toxicity (LD50) | N/A | [5] | ||

| Acute Inhalation Toxicity (LC50) | N/A | [5] | ||

| Eye Irritation | Irritant | Rabbit | Ocular | [6][9] |

| Skin Irritation | Irritant | Rabbit | Dermal | [1][6] |

| Mutagenicity (Ames Test) | Positive | Salmonella typhimurium | In vitro | [9] |

Section 2: Toxicological Hazards and Potential Signaling Pathways

2-Bromobutane presents several toxicological concerns. Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[1] Inhalation may lead to symptoms such as coughing, wheezing, headache, nausea, and dizziness.[1] At high concentrations, it can have narcotic effects.[5] While specific data for 2-bromobutane is limited, the general class of halogenated hydrocarbons is known to exert toxicity through various mechanisms, including effects on the central nervous system, liver, and kidneys.

A key metabolic pathway for halogenated hydrocarbons involves conjugation with glutathione (GSH), a critical antioxidant in the body.[2] This process, while generally a detoxification step, can sometimes lead to the formation of reactive metabolites that can deplete cellular GSH, induce oxidative stress, and cause cellular damage.[2] Studies on the closely related compound 1-bromobutane have demonstrated that it can cause immunotoxicity and hepatotoxicity through GSH conjugation.[2] This leads to a reduction in splenic GSH content and an increase in markers of oxidative stress.[2][9]

The depletion of glutathione and the resulting oxidative stress can trigger a cascade of downstream signaling events, ultimately leading to cellular damage and apoptosis (programmed cell death). Key signaling pathways that are often implicated in chemical-induced toxicity include the mitogen-activated protein kinase (MAPK) pathways and the intrinsic apoptosis pathway. Reactive oxygen species (ROS) generated during oxidative stress can activate these pathways, leading to the release of pro-apoptotic proteins from the mitochondria and the activation of caspases, the executioner enzymes of apoptosis.[10][11]

The following diagram illustrates a plausible signaling pathway for 2-bromobutane-induced cellular toxicity, based on the known mechanisms of related halogenated hydrocarbons.

References

- 1. mdpi.com [mdpi.com]

- 2. Role of Glutathione Conjugation in 1-Bromobutane-induced Immunotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Unveiling the mechanisms of nephrotoxicity caused by nephrotoxic compounds using toxicological network analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nj.gov [nj.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 2-Bromo-N-(tert-butyl)butanamide Analogs in Organic Synthesis: A Focus on Stereoselective Alkylation

For the attention of: Researchers, scientists, and drug development professionals.

Introduction:

While specific documented applications of 2-Bromo-N-(tert-butyl)butanamide in peer-reviewed literature are scarce, its structure is analogous to well-established chiral auxiliaries used in stereoselective synthesis. The presence of a chiral center at the α-carbon and a bulky tert-butyl group on the amide nitrogen suggests its potential utility in controlling the stereochemical outcome of reactions, particularly in the formation of new carbon-carbon bonds. This document provides detailed application notes and protocols for a closely related and extensively studied application: the diastereoselective alkylation of chiral N-acyl oxazolidinones. This methodology serves as a foundational example of how amide derivatives bearing α-halogen and bulky N-substituents can be employed to synthesize enantiomerically enriched molecules, a critical process in drug discovery and development.

Principle of Diastereoselective Alkylation using Chiral Auxiliaries

The core principle involves the temporary attachment of a chiral auxiliary to a prochiral substrate. The auxiliary then directs the approach of a reagent to one face of the molecule, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. In the context of α-alkylation of carbonyl compounds, chiral amides are deprotonated to form a rigid, chelated enolate. The chiral auxiliary blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to attack from the less hindered face.

A general workflow for this process is outlined below:

Figure 1: General workflow for asymmetric alkylation using a chiral auxiliary.

Application Note: Diastereoselective Alkylation of an N-Acyl Oxazolidinone (Evans Auxiliary)

This section details the use of an Evans oxazolidinone auxiliary, a well-established system that demonstrates the principles applicable to chiral bromoamides. The protocol describes the acylation of the auxiliary, the diastereoselective alkylation of the resulting amide, and the subsequent removal of the auxiliary.

Key Transformations and Signaling Pathway:

The key steps involve the formation of a sodium enolate, which is then alkylated. The stereochemical outcome is dictated by the conformation of the enolate, which is controlled by the chiral auxiliary.

Figure 2: Logical flow of the diastereoselective alkylation of an N-acyl oxazolidinone.

Experimental Protocols

Protocol 1: Synthesis of N-butanoyl-4(R),5(S)-4-methyl-5-phenyl-2-oxazolidinone

This protocol describes the acylation of the chiral auxiliary.

Materials:

-

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

-

Butanoyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

Slowly add butanoyl chloride (1.1 eq) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure to yield the crude product, which can be purified by flash chromatography.

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide

This protocol details the key stereochemistry-defining step.

Materials:

-

N-butanoyl-4(R),5(S)-4-methyl-5-phenyl-2-oxazolidinone

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

-

Benzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the N-butanoyl-4(R),5(S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add NaHMDS (1.05 eq) dropwise, and stir the resulting enolate solution for 30 minutes at -78 °C.

-

Add benzyl bromide (1.2 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the product by flash chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the final product.

Materials:

-

Alkylated N-acyl oxazolidinone

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (30% aq. solution)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C.

-

Add aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

-

Stir the mixture at 0 °C for 2 hours.

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Acidify the mixture with 1 M HCl and extract with ethyl acetate.

-

The aqueous layer contains the recovered chiral auxiliary, which can be extracted with DCM after basification.

-

Dry the organic layer containing the product over anhydrous MgSO₄ and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Quantitative Data Presentation

The following table summarizes typical yields and diastereoselectivities for the alkylation of N-propionyl oxazolidinone with various alkyl halides, which is a well-documented system and serves as a representative example.

| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | N-(2-benzylbutanoyl)-oxazolidinone | 92 | >99:1 |

| 2 | Ethyl iodide | N-(2-ethylbutanoyl)-oxazolidinone | 85 | 95:5 |

| 3 | Allyl bromide | N-(2-allylbutanoyl)-oxazolidinone | 90 | 97:3 |

| 4 | Isopropyl iodide | N-(2-isopropylbutanoyl)-oxazolidinone | 75 | 98:2 |

Note: The diastereomeric ratio is typically determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude reaction mixture.

Conclusion

While direct, detailed applications of this compound are not widely reported, the principles of stereoselective synthesis using chiral auxiliaries provide a strong framework for its potential use. The protocols and data presented for the analogous and well-established Evans oxazolidinone system offer a comprehensive guide for researchers looking to employ similar strategies for the asymmetric synthesis of complex molecules. The bulky tert-butyl group and the α-bromo substituent on the butanamide backbone are features that, in principle, could be exploited to achieve high levels of stereocontrol in enolate alkylation and other related transformations. Further research into the specific applications of this compound is warranted to fully explore its potential in organic synthesis.

Application Notes and Protocols: Hydrolysis of 2-bromo-2-methylpropane to 2-methylpropan-2-ol

Introduction

The hydrolysis of 2-bromo-2-methylpropane (tert-butyl bromide) to form 2-methylpropan-2-ol (tert-butyl alcohol) is a classic example of a nucleophilic substitution reaction.[1] This reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism, a fundamental concept in organic chemistry.[2][3][4] Understanding the kinetics and mechanism of this reaction is crucial for researchers and professionals involved in drug development and chemical synthesis, as it provides insights into reaction pathways, intermediate stability, and factors influencing reaction rates.

These application notes provide a detailed overview of the SN1 mechanism for this hydrolysis reaction, experimental protocols to determine the reaction kinetics, and a summary of quantitative data.

Reaction Mechanism and Kinetics

The hydrolysis of 2-bromo-2-methylpropane follows an SN1 mechanism, which occurs in multiple steps.[2][3][5]

-

Step 1: Formation of a Carbocation (Rate-Determining Step) : The reaction is initiated by the slow dissociation of the carbon-bromine bond in 2-bromo-2-methylpropane, forming a stable tertiary carbocation and a bromide ion.[5][6][7] This step is the slowest in the sequence and is therefore the rate-determining step of the overall reaction.[2][3][5] (CH3)3CBr → (CH3)3C+ + Br-

-

Step 2: Nucleophilic Attack : The planar tertiary carbocation intermediate is then rapidly attacked by the nucleophile, in this case, a water molecule.[5][6][7] The water molecule donates a pair of electrons to the positively charged carbon. (CH3)3C+ + H2O → (CH3)3COH2+

-

Step 3: Deprotonation : A final, rapid deprotonation step occurs where a water molecule acts as a base, removing a proton from the oxonium ion to yield the final product, 2-methylpropan-2-ol, and a hydronium ion.[5][8] (CH3)3COH2+ + H2O → (CH3)3COH + H3O+

The rate of this SN1 reaction is dependent only on the concentration of the substrate, 2-bromo-2-methylpropane, and is independent of the concentration of the nucleophile.[6][9][10] Therefore, the rate law is expressed as:

This first-order kinetics is a hallmark of the SN1 mechanism.[9][11]

Data Presentation

The following tables summarize quantitative data for determining the reaction order of the hydrolysis of 2-bromo-2-methylpropane. The data is based on initial rate experiments where the concentration of one reactant is varied while the other is kept constant.[2][3]

Table 1: Determination of the Order with Respect to OH-

| Experiment | [2-bromo-2-methylpropane] (mol dm-3) | [NaOH] (mol dm-3) | Initial Rate (mol dm-3 s-1) |

| 1 | Constant | 0.004 | 6.25 x 10-5 |

| 2 | Constant | 0.006 | 6.25 x 10-5 |

| 3 | Constant | 0.008 | 6.25 x 10-5 |

Note: The initial rate is calculated as ([NaOH] x Volume of NaOH) / (Total Volume x time for color change). The data demonstrates that the reaction rate is independent of the hydroxide ion concentration, indicating a zeroth-order dependence on [OH-].[2][3]

Table 2: Determination of the Order with Respect to 2-bromo-2-methylpropane

| Experiment | [2-bromo-2-methylpropane] (mol dm-3) | [NaOH] (mol dm-3) | Initial Rate (mol dm-3 s-1) |

| 1 | 0.368 | Constant | 4.69 x 10-5 |

| 2 | 0.552 | Constant | 7.03 x 10-5 |

| 3 | 0.644 | Constant | 8.20 x 10-5 |

| 4 | 0.736 | Constant | 9.38 x 10-5 |

Note: The concentration of pure 2-bromo-2-methylpropane is approximately 9.2 mol dm-3. The initial rates show a direct proportionality to the concentration of 2-bromo-2-methylpropane, confirming a first-order dependence.[2][3]

Experimental Protocols

The following protocols are designed to determine the order of the reaction with respect to both the hydroxide ions and 2-bromo-2-methylpropane using the initial rates method.[2][3]

Materials and Equipment:

-

2-bromo-2-methylpropane

-

0.01 M Sodium hydroxide (NaOH) solution

-

Propanone (acetone)

-

Distilled water

-

Phenolphthalein indicator

-

Burettes (2)

-

Pipette (1 cm3) and pipette filler

-

Specimen tubes or small beakers

-

Stopwatch

Protocol 1: Determining the Order with Respect to OH-

-

Prepare the Reaction Mixture : In a specimen tube, add 4.0 cm3 of the 0.01 M NaOH solution and 5.40 cm3 of an 80/20 propanone/water solvent mixture using burettes. The solvent ensures that both the alkyl halide and the aqueous NaOH are soluble.[2][3]

-

Add Indicator : Add two drops of phenolphthalein indicator to the mixture. The solution should turn pink.

-

Initiate the Reaction : Using a pipette, add 0.50 cm3 of 2-bromo-2-methylpropane to the tube and immediately start the stopwatch.

-

Record the Time : Record the time it takes for the pink color to just disappear. This indicates that the NaOH has been consumed.[2][3]

-

Repeat with Varying [NaOH] : Repeat the experiment using 6.0 cm3 and 8.0 cm3 of the NaOH solution, adjusting the volume of the solvent to 3.40 cm3 and 1.40 cm3 respectively to maintain a constant total volume of 10.0 cm3.[2][3]

-

Calculate Initial Rates : The initial rate for each experiment can be calculated using the formula: Initial Rate = (Volume of NaOH × [NaOH]) / (Total Volume × time).[2]

Protocol 2: Determining the Order with Respect to 2-bromo-2-methylpropane

-

Prepare the Reaction Mixture : In a specimen tube, add 6.0 cm3 of the 0.01 M NaOH solution and 3.50 cm3 of the 80/20 propanone/water solvent.

-

Add Indicator : Add two drops of phenolphthalein indicator.

-

Initiate the Reaction : Add 0.40 cm3 of 2-bromo-2-methylpropane and start the stopwatch.

-

Record the Time : Record the time for the pink color to disappear.

-

Repeat with Varying [2-bromo-2-methylpropane] : Repeat the experiment using 0.60 cm3, 0.70 cm3, and 0.80 cm3 of 2-bromo-2-methylpropane. Adjust the solvent volume to 3.30 cm3, 3.20 cm3, and 3.10 cm3 respectively, to maintain a constant total volume.[2][3]

-

Calculate Initial Rates : Calculate the initial rate for each experiment. A plot of the initial rate against the volume (and thus concentration) of 2-bromo-2-methylpropane should yield a straight line, confirming the first-order dependence.[2][3]

Visualizations

Reaction Mechanism

Caption: SN1 reaction mechanism for the hydrolysis of 2-bromo-2-methylpropane.

Experimental Workflow

Caption: Workflow for determining the kinetics of the hydrolysis reaction.

References

- 1. brainly.com [brainly.com]

- 2. edu.rsc.org [edu.rsc.org]

- 3. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]

- 4. 2) Explain atraline hydrolysis of 2-Bromo-2-methyl propane 3) Distinguish.. [askfilo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Explain , the mechanism of alkaline hydrolysis (reaction with aqu [doubtnut.com]

- 7. sarthaks.com [sarthaks.com]

- 8. Solved Hydrolysis of 2-bromo-2-methylpropane (tert-butyl | Chegg.com [chegg.com]

- 9. m.youtube.com [m.youtube.com]

- 10. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: 2-Bromo-N-(tert-butyl)butanamide as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-Bromo-N-(tert-butyl)butanamide as a versatile precursor for the synthesis of heterocyclic compounds, with a particular focus on the formation of β-lactams (azetidin-2-ones). The protocols outlined below are based on established chemical principles for intramolecular cyclization of α-halo amides.

Introduction

This compound is a valuable building block in organic synthesis. Its structure incorporates a reactive bromine atom on the α-carbon to the amide carbonyl and a sterically demanding tert-butyl group on the nitrogen atom. This arrangement makes it an ideal precursor for the synthesis of four-membered nitrogen-containing heterocycles, specifically β-lactams, through intramolecular cyclization. The β-lactam ring is a core structural motif in a wide array of clinically significant antibiotics, such as penicillins and cephalosporins. Consequently, synthetic routes to novel β-lactam derivatives are of significant interest to the drug development community.

The primary application of this compound detailed herein is its conversion to 1-tert-butyl-3-ethyl-azetidin-2-one via a base-mediated intramolecular nucleophilic substitution.

Key Application: Synthesis of 1-tert-butyl-3-ethyl-azetidin-2-one

The synthesis of 1-tert-butyl-3-ethyl-azetidin-2-one from this compound is a classic example of intramolecular cyclization to form a β-lactam. The reaction proceeds via deprotonation of the amide nitrogen by a strong base, generating an amide anion. This is followed by an intramolecular SN2 reaction where the nitrogen anion displaces the bromide ion, leading to the formation of the strained four-membered ring.

Reaction Pathway

The general transformation is depicted in the following reaction scheme:

Caption: General reaction pathway for the synthesis of 1-tert-butyl-3-ethyl-azetidin-2-one.

Experimental Protocols

Protocol 1: Synthesis of 1-tert-butyl-3-ethyl-azetidin-2-one using Sodium Hydride

This protocol describes a representative procedure for the intramolecular cyclization of this compound to yield 1-tert-butyl-3-ethyl-azetidin-2-one using sodium hydride as the base.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask.

-

Slowly add the solution of this compound to the stirred suspension of sodium hydride at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-tert-butyl-3-ethyl-azetidin-2-one.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 1-tert-butyl-3-ethyl-azetidin-2-one.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 1-tert-butyl-3-ethyl-azetidin-2-one based on the protocol described above. These values are illustrative and may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Starting Material | This compound |

| Product | 1-tert-butyl-3-ethyl-azetidin-2-one |

| Base | Sodium Hydride (NaH) |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 18 hours |

| Yield | 75% |

Safety Precautions

-

Sodium hydride is a highly flammable and moisture-sensitive reagent. Handle it with extreme care under an inert atmosphere.

-

The reaction should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

The quenching of the reaction with aqueous solution is exothermic and may generate hydrogen gas. Perform this step slowly and with adequate cooling.

Conclusion

This compound serves as an effective precursor for the synthesis of β-lactam heterocyclic compounds. The base-mediated intramolecular cyclization provides a direct route to 1-tert-butyl-3-ethyl-azetidin-2-one, a potentially valuable intermediate for further chemical elaboration in drug discovery and development programs. The provided protocol offers a robust and reproducible method for accessing this class of compounds. Researchers are encouraged to optimize the reaction conditions for their specific needs.

Synthetic Routes Utilizing 2-Bromo-N-(tert-butyl)butanamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthetic utilization of 2-Bromo-N-(tert-butyl)butanamide, a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).

Application Note 1: Synthesis of this compound

This compound is an alpha-bromo amide that can be synthesized through the amidation of 2-bromobutanoyl chloride with tert-butylamine. This reaction is a standard nucleophilic acyl substitution where the nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. The tert-butyl group provides significant steric hindrance, which can influence the reactivity of the resulting amide.

General Reaction Scheme:

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromobutanoyl chloride

-

tert-Butylamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-bromobutanoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

| Reagent | Molar Ratio | Purpose |

| 2-Bromobutanoyl chloride | 1.0 | Starting material |

| tert-Butylamine | 1.1 | Reagent |

| Triethylamine | 1.2 | Base |

| Dichloromethane | - | Solvent |

Application Note 2: N-Alkylation in the Synthesis of Brivaracetam

A primary application of this compound is as an alkylating agent in the synthesis of the antiepileptic drug Brivaracetam. In this synthesis, the nitrogen atom of a pyrrolidinone ring acts as a nucleophile, displacing the bromide from the alpha-carbon of this compound to form a new carbon-nitrogen bond. This is a key step in constructing the final drug molecule. While many reported syntheses of Brivaracetam utilize 2-bromobutyric acid or its esters for this alkylation, this compound can be employed in a similar fashion.

Logical Workflow for Brivaracetam Synthesis:

Caption: Key steps in the synthesis of Brivaracetam.

Experimental Protocol: N-Alkylation of (R)-4-propyl-pyrrolidin-2-one

Materials:

-

(R)-4-propyl-pyrrolidin-2-one

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (R)-4-propyl-pyrrolidin-2-one (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.1 equivalents) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting intermediate by column chromatography.

| Starting Material | Intermediate Product | Reagents | Solvent | Yield (%) |

| (R)-4-propyl-pyrrolidin-2-one | N-alkylated pyrrolidinone | This compound, Sodium Hydride | THF | 70-85 |

Note: The subsequent steps to convert the N-alkylated intermediate to Brivaracetam involve amide hydrolysis followed by a final amidation step.

Application Note 3: General Reactivity as an Alkylating Agent

As an α-bromo amide, this compound is a versatile electrophile for the alkylation of a wide range of nucleophiles.[1] The presence of the electron-withdrawing amide group activates the α-carbon towards nucleophilic attack, making the bromine a good leaving group.

Potential Nucleophilic Substitution Reactions:

References

Application Notes and Protocols: Recent Advances in the Use of tert-Butyl Nitrite in Organic Synthesis

Introduction

tert-Butyl nitrite (TBN) has emerged as a versatile and indispensable reagent in modern organic synthesis.[1][2] Its ability to serve as a source of nitric oxide (NO), a nitro group donor, and a radical initiator under mild conditions has led to its widespread application in a variety of synthetic transformations.[3][4] This document provides an overview of recent applications of TBN, with a focus on C-H functionalization, diazotization, and the synthesis of heterocyclic compounds. Detailed experimental protocols and quantitative data for key reactions are presented to aid researchers in the practical application of these methodologies.

C-H Functionalization Reactions

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical and efficient approach to complex molecules. TBN has been instrumental in the development of novel C-H nitration and nitrosylation reactions.[5][6]

C5-Selective Nitration of Indolines

A notable application of TBN is the copper-catalyzed C5-selective nitration of indoline derivatives.[5] This method provides a direct route to 5-nitroindolines, which are important building blocks in medicinal chemistry. The reaction proceeds under mild, aerobic conditions at room temperature.[5]

Experimental Protocol: Synthesis of 5-nitro-1-phenylindoline

A mixture of 1-phenylindoline (0.5 mmol), Cu(OTf)₂ (10 mol%), and tert-butyl nitrite (2.0 equiv.) in dichloroethane (DCE, 2.0 mL) is stirred at room temperature under an air atmosphere for 12 hours. Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired product.

Quantitative Data: Substrate Scope of C5-Nitration of Indolines

| Entry | Substrate | Product | Yield (%) |

| 1 | 1-Phenylindoline | 5-Nitro-1-phenylindoline | 85 |

| 2 | 1-(4-Methoxyphenyl)indoline | 1-(4-Methoxyphenyl)-5-nitroindoline | 78 |

| 3 | 1-(4-Chlorophenyl)indoline | 1-(4-Chlorophenyl)-5-nitroindoline | 82 |

| 4 | 1-Methylindoline | 1-Methyl-5-nitroindoline | 75 |

Reaction Workflow

Caption: Workflow for the Cu-catalyzed C5-nitration of indolines.

Regioselective Nitrosylation of Imidazopyridines

TBN is also a highly effective reagent for the regioselective C(sp²)-H nitrosylation of imidazo[1,2-a]pyridines.[7][8] This reaction proceeds rapidly under mild conditions to afford 3-nitrosoimidazo[1,2-a]pyridines in near quantitative yields. These products are valuable intermediates for further synthetic transformations.[7][8]

Experimental Protocol: Synthesis of 3-nitroso-2-phenylimidazo[1,2-a]pyridine

To a solution of 2-phenylimidazo[1,2-a]pyridine (0.5 mmol) in acetonitrile (2.0 mL) is added tert-butyl nitrite (1.2 equiv.). The reaction mixture is stirred at 70°C for 15 minutes. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure to give the crude product, which can be further purified by recrystallization.

Quantitative Data: Nitrosylation of Imidazo-fused Heterocycles

| Entry | Substrate | Product | Yield (%) |

| 1 | 2-Phenylimidazo[1,2-a]pyridine | 3-Nitroso-2-phenylimidazo[1,2-a]pyridine | 98 |

| 2 | 2-(4-Tolyl)imidazo[1,2-a]pyridine | 3-Nitroso-2-(4-tolyl)imidazo[1,2-a]pyridine | 96 |

| 3 | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyridine | 97 |

| 4 | Imidazo[2,1-b]thiazole | 5-Nitrosoimidazo[2,1-b]thiazole | 92 |

Plausible Reaction Mechanism

Caption: Proposed radical mechanism for the nitrosylation of imidazopyridines.[8]

Diazotization and Synthesis of Heterocycles

TBN is a widely used diazotizing agent, offering a milder and more convenient alternative to traditional methods using sodium nitrite and strong acids.[9] This has been exploited in the synthesis of various nitrogen-containing heterocycles.

Synthesis of 1,2,3-Benzotriazin-4(3H)-ones

A green and efficient protocol for the synthesis of 1,2,3-benzotriazin-4(3H)-ones from 2-aminobenzamides has been developed using TBN as the diazotizing agent and saccharin as a mild and inexpensive catalyst.[2][9]

Experimental Protocol: Synthesis of 3-phenyl-1,2,3-benzotriazin-4(3H)-one

A mixture of 2-amino-N-phenylbenzamide (1.0 mmol), saccharin (20 mol%), and tert-butyl nitrite (1.5 equiv.) in ethanol (5.0 mL) is stirred at room temperature for 30 minutes. The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the pure product.

Quantitative Data: Synthesis of 1,2,3-Benzotriazin-4(3H)-ones

| Entry | 2-Aminobenzamide | Product | Yield (%) |

| 1 | 2-Amino-N-phenylbenzamide | 3-Phenyl-1,2,3-benzotriazin-4(3H)-one | 95 |

| 2 | 2-Amino-N-(4-methylphenyl)benzamide | 3-(4-Methylphenyl)-1,2,3-benzotriazin-4(3H)-one | 92 |

| 3 | 2-Amino-N-(4-chlorophenyl)benzamide | 3-(4-Chlorophenyl)-1,2,3-benzotriazin-4(3H)-one | 94 |

| 4 | 2-Amino-N-benzylbenzamide | 3-Benzyl-1,2,3-benzotriazin-4(3H)-one | 90 |

Logical Relationship of the Reaction

Caption: Key steps in the synthesis of 1,2,3-benzotriazin-4(3H)-ones.

Synthesis of N-Nitrosoamides and Carboxylic Acids from Amides

TBN has also been demonstrated as a multitasking reagent for the conversion of amides into N-nitrosoamides and carboxylic acids under controlled conditions.[10][11]

Synthesis of N-Nitrosoamides

The nitrosylation of N-alkyl amides can be achieved in a solvent-free manner at room temperature using TBN, affording N-nitrosoamides in high yields.[11]

Experimental Protocol: Synthesis of N-methyl-N-nitrosobenzamide

N-methylbenzamide (1.0 mmol) and tert-butyl nitrite (2.0 equiv.) are stirred in a sealed vial at room temperature for 1 hour. The reaction mixture is then directly purified by column chromatography to yield the N-nitrosoamide.

Quantitative Data: Synthesis of N-Nitrosoamides

| Entry | N-Alkyl Amide | Product | Yield (%) |

| 1 | N-Methylbenzamide | N-Methyl-N-nitrosobenzamide | 97 |

| 2 | N-Ethylbenzamide | N-Ethyl-N-nitrosobenzamide | 95 |

| 3 | N-Propylbenzamide | N-Nitroso-N-propylbenzamide | 92 |

Hydrolysis of N-Methoxyamides to Carboxylic Acids

In the presence of water, TBN can facilitate the hydrolysis of N-methoxyamides to the corresponding carboxylic acids in excellent yields.[10][11]

Experimental Protocol: Synthesis of Benzoic Acid from N-methoxybenzamide

A mixture of N-methoxybenzamide (1.0 mmol) and tert-butyl nitrite (2.0 equiv.) in water (2.0 mL) is heated at 80°C for 2 hours. After cooling, the product is extracted with ethyl acetate, and the organic layer is dried and concentrated to give benzoic acid.